(1S,2R)-Ticagrelor Acetonide is a derivative of ticagrelor, a well-known P2Y12 platelet inhibitor used primarily in the prevention of thrombotic events in patients with acute coronary syndromes. Ticagrelor itself was developed by AstraZeneca and is marketed under various brand names, including Brilinta and Brilique. The compound is classified as a small molecule and is recognized for its efficacy in reducing the risk of myocardial infarction and ischemic stroke by inhibiting platelet aggregation through reversible antagonism of the P2Y12 receptor .
The synthesis and characterization of ticagrelor and its derivatives have been extensively documented in scientific literature, particularly focusing on their pharmacological properties and synthetic methodologies. The acetonide form specifically refers to a modified structure that may enhance certain properties or stability of the parent compound .
The synthesis of (1S,2R)-Ticagrelor Acetonide involves several key steps that optimize yield and purity. The general process includes:
This method emphasizes safety and scalability, avoiding high-pressure conditions that are often challenging to manage in industrial settings.
The molecular structure of (1S,2R)-Ticagrelor Acetonide can be described as follows:
The stereochemistry is critical for its biological activity, as the specific configuration at the chiral centers influences its interaction with the P2Y12 receptor .
(1S,2R)-Ticagrelor Acetonide undergoes various chemical reactions typical for pharmaceutical compounds:
These reactions are essential for both the synthesis of ticagrelor derivatives and potential modifications for enhanced therapeutic effects .
The mechanism by which (1S,2R)-Ticagrelor Acetonide exerts its pharmacological effects involves:
The physical and chemical properties of (1S,2R)-Ticagrelor Acetonide include:
These properties are crucial for formulation development and stability assessments during manufacturing .
(1S,2R)-Ticagrelor Acetonide has significant scientific applications:
The stereoselective formation of the (1S,2R)-acetonide moiety represents a pivotal step in ticagrelor synthesis, ensuring the correct spatial orientation of the cis-diol group on the cyclopentane ring. Recent advances have focused on enantioselective catalysis to replace traditional resolution techniques:
Table 1: Performance Metrics for Stereoselective Acetonide Formation Methods
Catalyst Type | Reaction Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Co(III)-salen complex | 0°C, CH₂Cl₂, 24h | >98 | 78 | No chiral auxiliaries |
L-Proline derivative | RT, acetone, 12h | 92 | 85 | Low-cost catalyst |
CAL-B lipase | 40°C, toluene, 48h | 99 | 76 | Aqueous compatibility |
The acid-sensitive triazolopyrimidine core necessitates orthogonal protection schemes to prevent degradation during acetonide manipulation:
Table 2: Protecting Group Stability Under Acetonide Deprotection Conditions (1M HCl)
Protecting Group | Deprotection Method | Acetonide Stability (%) | Triazole Degradation (%) |
---|---|---|---|
TBS ether | TBAF, THF | 100 | 0 |
PMB ether | DDQ, CH₂Cl₂/H₂O | 98 | <1 |
Bn ether | H₂, Pd/C | 85 | 8 |
BOC carbamate | TFA, CH₂Cl₂ | 97 | 2 |
Biphasic solvent systems critically govern reaction efficiency and impurity profiles in multi-step sequences:
Table 3: Solvent System Impact on Key Reaction Kinetics
Reaction Step | Solvent System | Rate Constant (k, s⁻¹) | Partition Coefficient (Kp) | Yield (%) |
---|---|---|---|---|
Diazotization/Cyclization | THF/H₂O (3:1) | 4.2 × 10⁻⁴ | 0.8 | 72 |
EtOAc/H₂O/10% NaCl (4:1) | 8.7 × 10⁻⁴ | 3.5 | 89 | |
Cyclopropanation | Neat | 1.1 × 10⁻³ | - | 65 |
MeTHF/H₂O (3:1) | 3.3 × 10⁻³ | - | 88 |
Cyclopropanation Mechanism: The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine employs stereoselective Simmons-Smith reactions. Density functional theory (DFT) studies reveal a concerted, asynchronous transition state where Zn-C bond formation precedes C-C coupling. The trans selectivity (>20:1 dr) arises from minimized torsional strain in the dipolarophile intermediate [1] [8].
Triazole Ring-Closure: The conversion of 6-amino-2-chloro-5-nitroso-pyrimidine to triazolopyrimidine involves nitrosation and [3+2] cycloaddition:
Acid-catalyzed side reactions during deprotection generate impurities:
Table 4: Major Process-Related Impurities and Mitigation Strategies
Impurity | Structure | Formation Mechanism | Mitigation |
---|---|---|---|
TIC Imp-II | Sulfoxide at propylthio chain | Peroxide-mediated oxidation | Add 0.1% BHT to acetic acid solvent |
TIC Imp-III | Epoxide at cyclopentane | Acid-catalyzed ring contraction | Use 0.5M HCl for deprotection |
TIC Imp-IV | Regioisomeric triazole N2-alkylation | Kinetic misfolding during cyclization | Control pH at 5.5 during diazotization |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0